molecular formula C14H18N2O4 B13897538 5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid

5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid

Cat. No.: B13897538
M. Wt: 278.30 g/mol
InChI Key: FSLAXEXHFAZCDZ-UHFFFAOYSA-N
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Description

5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid is a complex organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound features a pyridine ring substituted with a piperidine ring and a dioxolane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid include:

Uniqueness

What sets 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid apart is its unique combination of a pyridine ring with both a piperidine and a dioxolane ring. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

5-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c17-13(18)12-2-1-11(9-15-12)16-5-3-10(4-6-16)14-19-7-8-20-14/h1-2,9-10,14H,3-8H2,(H,17,18)

InChI Key

FSLAXEXHFAZCDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2OCCO2)C3=CN=C(C=C3)C(=O)O

Origin of Product

United States

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